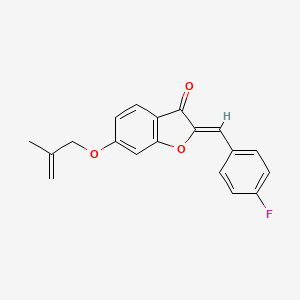
(Z)-2-(4-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(4-fluorobenzylidene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C19H15FO3 and its molecular weight is 310.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Vibrational and Electronic Absorption Spectra Analysis
Research has explored the vibrational and electronic properties of related benzofuran derivatives, such as (Z)-2-(4-nitrobenzylidene)benzofuran-3(2H)-one. These studies involve experimental techniques like FT-IR, FT-Raman, UV spectra, and theoretical methods including density functional theory (DFT) and time-dependent DFT (TD-DFT). Such analyses provide insights into the compound's ground state properties, potential energy distribution, and fluorescence characteristics, indicating applications in materials science for designing optoelectronic devices (Veeraiah et al., 2012).
Antimicrobial Activity
Compounds bearing a fluorine atom and related to benzofuran have been synthesized and evaluated for their antimicrobial activity. For instance, fluorobenzamides containing thiazole and thiazolidine have shown promising antimicrobial effects against various bacterial and fungal strains. The presence of fluorine enhances the antimicrobial efficacy, suggesting these compounds could serve as leads for developing new antimicrobial agents (Desai et al., 2013).
Synthesis of Pyran Derivatives
The reactions involving 3-oxo-2,3-dihydrobenzofuran with different alkyl cyano and alkoxy propenoates have led to the synthesis of pyran derivatives. These compounds, obtained as mixtures of Z and E isomers, showcase the versatility of benzofuran derivatives in organic synthesis, providing a pathway to novel organic compounds with potential applications in medicinal chemistry and as intermediate compounds in synthetic organic chemistry (Mérour & Cossais, 1991).
Photochemical Properties and Excited State Dynamics
Studies on benzyl and substituted benzyl radicals, including p-fluoro derivatives, through laser-induced fluorescence (LIF) in a supersonic free jet, provide valuable data on their spectroscopy and excited state dynamics. These investigations help understand the photochemical behaviors of such compounds, which could be critical in developing photostable materials or in photodynamic therapy applications (Fukushima & Obi, 1990).
Drug Delivery Systems
The synthesis and characterization of spirocyclic sigma1 receptor ligands bearing a p-fluorobenzyl residue indicate potential applications in neurology and oncology, particularly as PET radiotracers. These compounds exhibit high affinity and selectivity, suggesting their utility in imaging studies and targeted therapy (Maestrup et al., 2009).
Propriétés
IUPAC Name |
(2Z)-2-[(4-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO3/c1-12(2)11-22-15-7-8-16-17(10-15)23-18(19(16)21)9-13-3-5-14(20)6-4-13/h3-10H,1,11H2,2H3/b18-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBZOYWPGJYBIC-NVMNQCDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)F)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)F)/O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Methyl-5-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2563325.png)
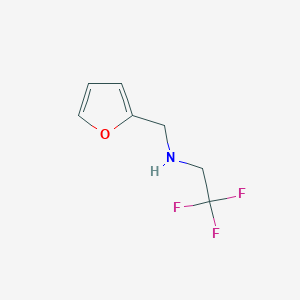
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2563329.png)
![5-(Furan-2-yl(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2563332.png)

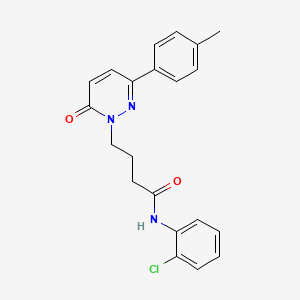
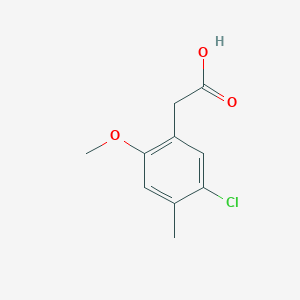

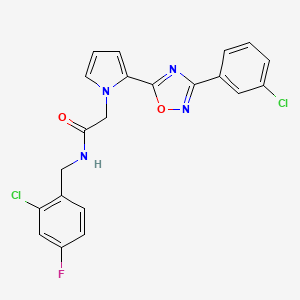
![4-[benzyl(propan-2-yl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2563342.png)
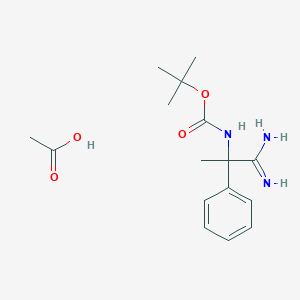

![3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2563347.png)

